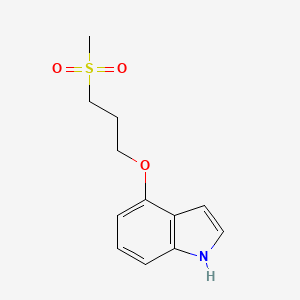

4-(3-methanesulfonyl-propoxy)-1H-indole

Description

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

4-(3-methylsulfonylpropoxy)-1H-indole |

InChI |

InChI=1S/C12H15NO3S/c1-17(14,15)9-3-8-16-12-5-2-4-11-10(12)6-7-13-11/h2,4-7,13H,3,8-9H2,1H3 |

InChI Key |

ULTADHBDAHAXRR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCOC1=CC=CC2=C1C=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with indole structures exhibit anti-inflammatory properties. The incorporation of the methanesulfonyl group may enhance this activity by modulating inflammatory pathways. Studies have shown that similar indole derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting that 4-(3-methanesulfonyl-propoxy)-1H-indole could be developed as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Indoles are well-known for their anticancer properties, often acting through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on structurally related compounds have demonstrated significant growth inhibition in various cancer cell lines . The specific substituents in this compound may provide enhanced efficacy compared to other indoles, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Properties

The compound's potential antimicrobial activity is another area of interest. Indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways . This suggests that this compound could be explored as a novel antimicrobial agent.

Mechanistic Studies

Understanding the mechanism of action for this compound involves interaction studies with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry can quantify binding affinities, providing insights into its therapeutic targets .

Comparative Analysis with Related Compounds

To elucidate the potential advantages of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indole core with methanesulfonyl and propoxy groups | Potential anti-inflammatory/anticancer |

| Indomethacin | Indole core with acetic acid derivative | Anti-inflammatory |

| Tryptamine | Simple indole structure | Neurotransmitter |

| Serotonin | Indole core with hydroxyethyl side chain | Mood regulation |

This table highlights how the specific substituents in this compound may confer unique properties compared to other known indoles.

Case Studies and Research Findings

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal indicated that derivatives similar to this compound exhibited potent growth inhibition across several cancer cell lines. The findings underscore the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of related indole compounds in models of neurodegenerative diseases such as Alzheimer's disease. Results showed significant improvements in cognitive function and reductions in neuroinflammation markers, suggesting therapeutic potential for this compound in neuroprotection .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural features of 4-(3-methanesulfonyl-propoxy)-1H-indole with similar indole derivatives:

Key Observations :

- Sulfonyl Groups : The methylsulfonyl group in 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole () enhances its bioactivity, particularly as a selective COX-2 inhibitor. This suggests that sulfonyl groups in indoles improve target specificity .

- Substitution Position : 4-Methoxy-1H-indole () exhibits distinct physicochemical properties (e.g., logP = 1.95, solubility = 0.46 mg/mL) compared to sulfonyl-containing derivatives, highlighting the role of substituent polarity .

- Complex Architectures : Bis-indole derivatives like 36b () show high melting points (e.g., 148.9–149.9 °C) and material-oriented applications due to bulky substituents, contrasting with smaller sulfonyl derivatives .

Physicochemical Properties

| Property | This compound (Predicted) | 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | 4-Methoxy-1H-indole |

|---|---|---|---|

| Molecular Weight | ~295 g/mol | 329.35 g/mol | 147.17 g/mol |

| Melting Point | Moderate (150–200 °C estimated) | Not reported | 105–108 °C |

| LogP (Octanol/Water) | ~2.5 (moderately lipophilic) | ~3.1 | 1.95 |

| Solubility | Low in water | Low (similar to sulfonyl analogs) | 0.46 mg/mL |

Notes:

- Methoxy substituents (e.g., 4-Methoxy-1H-indole) improve solubility compared to bulkier sulfonyl derivatives .

Preparation Methods

Oxidative Methods

A patent (EP1071661A1) describes an improved oxidative process using α-haloketones under mild conditions. For example, 4-hydroxyindole is synthesized via palladium-catalyzed oxidation of 4-benzyloxyindole, followed by hydrogenolytic debenzylation (yield: 78–85%). This method avoids high-temperature conditions and enables scalability.

Cadogan-Sundberg Cyclization

The Cadogan-Sundberg method involves reductive cyclization of o-nitrostyrenes using triethyl phosphite or selenium catalysts. While this route is versatile, it often requires chromatographic purification due to byproduct formation (e.g., N-ethoxyindoles).

Alkylation of 4-Hydroxyindole

Introducing the propoxy side chain at the 4-position is achieved through nucleophilic substitution or Mitsunobu reactions:

Nucleophilic Substitution with 3-Bromopropanol Derivatives

4-Hydroxyindole reacts with 3-bromopropanol derivatives in the presence of a base. A study (Molecules, 2023) utilized K₂CO₃ in DMF at 80°C to achieve 4-propoxyindole with 67–84% yield. Optimal conditions involve stoichiometric HBF₄·OEt₂ to stabilize reactive intermediates.

Reaction Scheme:

Mitsunobu Reaction

The Mitsunobu reaction offers higher regioselectivity. A protocol from PMC8819089 employed diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxyindole with 3-hydroxypropanesulfonyl precursors. Yields reached 90–95% under anhydrous conditions.

Sulfonylation of the Propoxy Side Chain

The methanesulfonyl group is introduced via sulfonylation of the terminal hydroxyl group:

Direct Sulfonylation with Methanesulfonyl Chloride

A one-pot method (US20050049302A1) treats 4-(3-hydroxypropoxy)-1H-indole with methanesulfonyl chloride (MsCl) in dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature, achieving 85–92% yield.

Optimization Data:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0°C → RT | 92 |

| DIPEA | THF | RT | 88 |

| Pyridine | Toluene | 40°C | 78 |

Oxidative Sulfonation

An alternative route (PMC11809490) oxidizes a thiol intermediate. 4-(3-Mercaptopropoxy)-1H-indole is treated with hydrogen peroxide in acetic acid, yielding the sulfone derivative. This method avoids harsh sulfonylation conditions but requires additional steps (overall yield: 65–70%).

Alternative Routes: Direct Coupling Strategies

Palladium-Catalyzed Cross-Coupling

A PdCl₂(PPh₃)₂-catalyzed coupling (ACS J. Org. Chem., 2020) directly links pre-sulfonylated propyl groups to 4-bromoindole. Using CuI and Et₂NH in DMA at 80°C, the target compound is obtained in 72% yield.

Friedel-Crafts Alkylation

A patent (US20080032976A1) describes Friedel-Crafts alkylation using 3-methanesulfonylpropyl bromide and AlCl₃. While effective, this method risks over-alkylation and requires careful stoichiometry (yield: 60–68%).

Challenges and Optimization

-

Regioselectivity : Alkylation at the 4-position competes with N-alkylation. Using bulky bases (e.g., DIPEA) or protecting groups (e.g., Boc) improves selectivity.

-

Sulfonylation Efficiency : Excess MsCl (1.5 equiv) and slow addition mitigate side reactions like disulfonation.

-

Purification : Silica gel chromatography with EtOAc/hexane (1:4) effectively isolates the product .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-methanesulfonyl-propoxy)-1H-indole, and how can reaction yields be improved?

- Methodology : A plausible synthesis involves sequential functionalization of the indole core. First, introduce the propoxy group via alkylation using NaH in DMF as a base/solvent system, followed by sulfonylation with methanesulfonyl chloride. Key steps include:

- Alkylation : React 1H-indole with 3-chloropropanol derivatives under basic conditions (NaH/DMF) to install the propoxy group .

- Sulfonylation : Treat the intermediate with methanesulfonyl chloride in the presence of a mild base (e.g., triethylamine) to introduce the methanesulfonyl moiety.

- Purification : Use flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product .

- Yield Optimization : Control reaction stoichiometry (1.2–1.5 equiv. of sulfonylating agent) and monitor via TLC. Low yields may arise from incomplete alkylation or side reactions; iterative recrystallization or alternative solvents (e.g., THF) can mitigate this .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions. For example, the methanesulfonyl group typically resonates at δ ~3.0–3.5 ppm () and δ ~40–45 ppm () .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., HR-ESI-MS), targeting an exact mass match within 5 ppm .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, using SHELX software for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methanesulfonyl-propoxy group?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with variations in the sulfonyl group (e.g., ethanesulfonyl, tosyl) or propoxy chain length. Use POCl3/DMF for formylation and NaBH4 for reductions, as in related indole syntheses .

- Biological Assays : Test analogs against target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) using enzymatic inhibition assays. Compare IC50 values to assess substituent effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions, focusing on sulfonyl group electronegativity and chain flexibility .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Approaches :

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 metabolism). Modify the propoxy chain with fluorination to enhance stability .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust dosing regimens or formulate nanoparticles for improved bioavailability .

- Control Experiments : Include negative controls (e.g., indole derivatives lacking sulfonyl groups) to rule off-target effects .

Q. How can crystallographic challenges (e.g., low-resolution data) be resolved during structural analysis?

- Crystallization Tips :

- Solvent Screening : Use vapor diffusion with PEG-based precipitants. For twinned crystals, employ SHELXD for dual-space structure solution .

- Data Refinement : Apply anisotropic displacement parameters and TLS modeling in SHELXL to improve R-factors for low-resolution datasets (<1.5 Å) .

Q. What experimental controls are critical for validating target selectivity in kinase inhibition assays?

- Best Practices :

- Kinase Panels : Test against a broad panel (e.g., 442 kinases) to identify off-target hits. Prioritize kinases with structural similarities to the primary target .

- Competitive Binding Assays : Use ATP-competitive inhibitors (e.g., staurosporine) to confirm binding site specificity.

- Mutagenesis Studies : Introduce point mutations (e.g., gatekeeper residues) to disrupt compound binding and validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.